7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Synthetic Methodology Friedel-Crafts Cyclization STAT5 Inhibitors

Sourcing regiospecific brominated THQ intermediates for cross-coupling chemistry presents a challenge. This 7-bromo isomer provides a defined vector for Suzuki-Miyaura coupling, directly enabling the 7-aryl analogs with demonstrated STAT5 inhibitory activity (IC50 3.4-8.7 µM in CML/AML). - Defined 7-position Br handle for Pd-catalyzed coupling - Eliminates late-stage bromination and regioisomer separation - Validated scaffold in BET bromodomain inhibitor patents (e.g., US 9,388,161)

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
CAS No. 158326-77-3
Cat. No. B176673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
CAS158326-77-3
Synonyms7-broMo-4,4-diMethyl-1,2,3,4,-tetrahydroquinoline
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESCC1(CCNC2=C1C=CC(=C2)Br)C
InChIInChI=1S/C11H14BrN/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3
InChIKeyLHPIITJPRRZXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Core Profile


7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS 158326-77-3) is a halogenated tetrahydroquinoline (THQ) building block with a molecular formula of C11H14BrN and a molecular weight of 240.14 g/mol. Its structure features a geminal dimethyl substitution at the 4-position and a bromine atom specifically at the 7-position of the bicyclic ring system [1]. This compound serves as a key synthetic intermediate in medicinal chemistry, particularly for programs targeting bromodomain-containing proteins and signal transducer and activator of transcription 5 (STAT5) signaling pathways, where the bromine atom acts as a critical functional handle for palladium-catalyzed cross-coupling reactions [2][3]. The precise location of the bromine substituent dictates the regiovector of subsequent derivatization and, consequently, the biological activity of downstream products, making positional isomer selection a non-trivial procurement decision.

1
Workflow Bromodomain and STAT5 pathway inhibitor synthesis
2
Selection Logic 7-position bromine as a regioselective cross-coupling handle
3
Format Halogenated tetrahydroquinoline building block

Why the 7-Bromo Isomer Cannot Be Replaced


Within the 4,4-dimethyl-tetrahydroquinoline scaffold, the bromine atom's position (C5, C6, C7, or C8) is not a trivial substitution; it defines a distinct chemical vector for cross-coupling reactions and fundamentally alters the electronic and steric environment of the resulting molecules [1]. Empirical evidence from STAT5 inhibitor development demonstrates that the 7-bromo and 5-bromo isomers are formed as separable products from the same Friedel-Crafts cyclization reaction, each leading to distinct downstream analogs with different antileukemic potencies [2]. The Sonogashira coupling reaction has been shown to occur regioselectively at the C-6 position of polybromoquinolines, highlighting that each bromine position on the THQ ring exhibits different reactivity profiles in metal-catalyzed transformations [3]. Substituting the 7-bromo isomer with a 6-bromo or 8-bromo analog would therefore result in a different final compound with an altered three-dimensional arrangement of substituents, potentially compromising target binding affinity and selectivity in a drug discovery program.

7-Bromo isomer
vs. 5-bromo isomer: distinct antileukemic potency profiles reported in STAT5 inhibitor studies
7-Bromo isomer
vs. 6-bromo isomer: steric environment at the 7-position alters cross-coupling reactivity and regiochemical outcome
7-Bromo isomer
vs. 8-bromo isomer: different electronic profile may shift target binding and SAR interpretation

Quantitative Evidence: 7-Bromo vs. Positional Isomers


Regioselective Synthesis: 7-Bromo vs. 5-Bromo Isomer Yield

In the synthesis of STAT5 inhibitor intermediates, Friedel-Crafts cyclization of N-(3-bromophenyl)-3-methylbut-2-enamide with AlCl3 in dichloromethane produces both 5-bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (2a) and the 7-bromo isomer (2c) as separable products. The 7-bromo isomer (2c) was isolated in 47% yield, slightly higher than the 5-bromo isomer (2a) which was obtained in 43% yield [1]. This demonstrates that the 7-position is the kinetically preferred site of electrophilic aromatic substitution under these conditions, providing a practical advantage for procurement and subsequent synthetic planning.

Synthesis yield
Head-to-head
7-Br: 47% vs. 5-Br: 43%
Supports 7-position as kinetically preferred site
Friedel-Crafts cyclization; data to verify at scale
Synthetic Methodology Friedel-Crafts Cyclization STAT5 Inhibitors

STAT5 Inhibitor Potency: 7-Bromo-Derived vs. Other Isomer Derivatives

The 7-bromo intermediate served as a critical precursor for preparing 7-substituted STAT5 inhibitors. In the ChemMedChem study, analogs derived from the 7-bromo intermediate (such as 7a and 7a') exhibited IC50 values of 3.4–8.7 µM against multiple chronic myeloid leukemia (CML) and acute myeloid leukemia (AML) cell lines (MV4-11, KCL-22, KG1a, MOLM-13), with 7a showing IC50 values of 3.4 ± 0.9 µM (MV4-11), 7.8 ± 0.9 µM (KCL-22), and 6.9 ± 0.8 µM (KG1a) [1]. These activities were comparable to the lead compound 17f (IC50: 5.6 µM in MV4-11), validating the 7-position substitution vector for biological activity. In contrast, modifications at the 5-position led to compounds with different potency profiles, emphasizing the critical nature of bromine position selection [1].

STAT5 inhibitor potency
Cross-study comparable
IC50 3.4–8.7 µM (7-substituted series)
Reported model-response context in leukemic cell lines
MTT assay, 48 h; exact values may vary with model
STAT5 Inhibition Antileukemic Activity Structure-Activity Relationship

Cross-Coupling Reactivity: Steric & Electronic Profile of the 7-Bromo Position

The reactivity of bromine substituents on the tetrahydroquinoline ring in palladium-catalyzed cross-coupling reactions is position-dependent. The 6-bromo-1,2,3,4-tetrahydroquinoline undergoes Suzuki-Miyaura coupling with phenylboronic acids in 68–82% yield to give 6-aryl-tetrahydroquinolines, while 5-bromo-8-methoxyquinoline couples at the 5-position to afford 5-arylquinolines [1]. The 7-bromo position offers a distinct steric environment, being ortho to the ring junction and meta/para to the aniline nitrogen, which modulates the electron density at the C-Br bond. The computed XLogP3 value of 3.9 for the 7-bromo isomer indicates higher lipophilicity than the non-brominated parent compound, which can influence reaction solvent selection and purification strategy [2]. The geminal 4,4-dimethyl substitution further imposes conformational constraints that differentiate the 7-position reactivity from the 6- and 8-positions, which lack the steric shielding from the dimethyl groups [3].

Cross-coupling reactivity
Class-level inference
XLogP3 3.9; 0 rotatable bonds
Steric and electronic profile may influence coupling conditions
Source review needed; direct 7-Br reactivity data not reported
Suzuki-Miyaura Coupling Regioselectivity Palladium Catalysis

Physicochemical Differentiation: Boiling Point and pKa

The predicted physicochemical properties of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline provide practical differentiation for procurement and handling. The compound has a predicted boiling point of 292.8 ± 39.0 °C and a predicted pKa of 4.28 ± 0.40 . The pKa value of 4.28 indicates that the tetrahydroquinoline nitrogen is approximately one log unit less basic than the non-brominated parent compound (estimated pKa ~5.0–5.5), due to the electron-withdrawing effect of the bromine atom at the 7-position. This difference in basicity directly affects chromatographic retention time during purification, salt formation propensity, and solubility in acidic versus neutral aqueous media. The 6-bromo isomer, with bromine at a position electronically similar but sterically distinct, is expected to have a comparable pKa but may exhibit different chromatographic behavior due to altered molecular shape [1].

Boiling point & pKa
Supporting evidence
BP 292.8 °C; pKa 4.28 (predicted)
Reduced basicity affects purification and salt selection
Predicted values; confirm experimentally for scale-up
Physicochemical Properties Purification Formulation

Applications of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline


STAT5 Inhibitor Synthesis via Suzuki Coupling at the 7-Position

In medicinal chemistry programs targeting STAT5-driven myeloid leukemias, 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline serves as the optimal precursor for introducing aryl or heteroaryl substituents at the 7-position via Suzuki-Miyaura cross-coupling. This is supported by the ChemMedChem 2021 study in which 7-substituted analogs (7a, 7a') demonstrated IC50 values of 3.4–8.7 µM against multiple CML and AML cell lines, with compound 7a achieving superior potency relative to the lead compound 17f in MV4-11 cells (3.4 µM vs. 5.6 µM) [1]. The 7-position vector is essential for accessing this specific activity profile; the 5-bromo isomer would yield a structurally distinct analog series with different biological outcomes.

BET Bromodomain Inhibitor Scaffold Construction

The tetrahydroquinoline core with bromine at the 7-position is a recognized privileged scaffold in BET bromodomain inhibitor patents (e.g., Forma Therapeutics, US 9,388,161). This compound is employed as a building block to install diverse R5 substituents at the 7-position of the tetrahydroquinoline ring, a key structural requirement for bromodomain binding as described in Formula I of the patent [2]. Using the pre-functionalized 7-bromo starting material circumvents late-stage bromination challenges and ensures the correct regioisomer from the outset of the synthetic sequence.

Sequential Cross-Coupling for Multifunctionalized Quinolines

The 7-bromo substituent in this compound can be exploited in sequential cross-coupling strategies. The RSC Advances 2023 study demonstrated that brominated tetrahydroquinolines undergo Sonogashira coupling with regioselectivity controlled by the bromine position [3]. For complex library synthesis requiring two different aryl/alkynyl groups on the THQ scaffold, the 7-bromo intermediate offers a defined point for the first coupling event, enabling predictable and reproducible synthetic routes that are essential for high-throughput medicinal chemistry.

PPAR Agonist Development: 7-Substituted THQ Precursor

The 4,4-dimethyl-tetrahydroquinoline scaffold has been validated as a novel cyclic tail in PPARα/γ dual agonist design (Parmenon et al., Bioorg. Med. Chem. Lett., 2008) [4]. While the primary literature describes the non-brominated scaffold, the 7-bromo derivative enables late-stage diversification at the 7-position via cross-coupling, allowing exploration of structure-activity relationships at a position that is inaccessible through direct functionalization of the parent scaffold. This late-stage functionalization capability is a key advantage for lead optimization programs.

Application
Selection Property
Validation Focus
STAT5 pathway inhibitor synthesis
7-position Suzuki coupling handle
Cell-model endpoint review in leukemic lines
BET bromodomain inhibitor scaffold
Pre-functionalized 7-bromo building block
Regioisomer confirmation from synthesis outset
Sequential cross-coupling strategies
Defined first coupling point
Reproducible route scouting for library synthesis
PPAR agonist lead optimization
Late-stage diversification at 7-position
Structure-activity relationship exploration
Research-use only. Not for human or veterinary therapeutic or diagnostic use.

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